molecular formula C8H8BrClO2 B13590644 4-Bromo-2-(chloromethyl)-6-methoxyphenol

4-Bromo-2-(chloromethyl)-6-methoxyphenol

Cat. No.: B13590644
M. Wt: 251.50 g/mol
InChI Key: QZWWEELNTAOPKB-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-6-methoxyphenol is a halogenated phenolic compound characterized by a bromine atom at the 4-position, a chloromethyl (-CH₂Cl) group at the 2-position, and a methoxy (-OCH₃) substituent at the 6-position of the benzene ring. Its chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the bromine and methoxy groups influence electronic effects and steric interactions .

Properties

Molecular Formula

C8H8BrClO2

Molecular Weight

251.50 g/mol

IUPAC Name

4-bromo-2-(chloromethyl)-6-methoxyphenol

InChI

InChI=1S/C8H8BrClO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4H2,1H3

InChI Key

QZWWEELNTAOPKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CCl)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-Hydroxy-6-methoxyphenol Derivatives

Starting from 2-hydroxy-6-methoxyphenol or related anisole derivatives, selective bromination at the 4-position is achieved by controlled electrophilic aromatic substitution using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under mild conditions.

  • Typical conditions: Bromination is carried out in solvents like dichloromethane or acetic acid at temperatures ranging from 0°C to room temperature.
  • Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance regioselectivity and reaction rate.

Chloromethylation to Introduce the Chloromethyl Group

The chloromethyl group at the 2-position is introduced via chloromethylation, commonly using formaldehyde derivatives (e.g., paraformaldehyde) and hydrochloric acid or chlorinating agents.

  • Reagents: Paraformaldehyde and hydrochloric acid or chloromethyl methyl ether.
  • Catalysts: Zinc chloride (ZnCl2) or other Lewis acids to catalyze the electrophilic substitution.
  • Conditions: Reaction typically occurs in aqueous or organic solvents at temperatures between 0°C and 60°C.

Representative Preparation Method (Based on Patent and Literature Data)

Step Reagents and Conditions Description Yield / Purity
1. Bromination 2-Hydroxy-6-methoxyphenol, Br2 or NBS, AlCl3, DCM, 0–25°C Selective bromination at 4-position High regioselectivity, >90% yield
2. Chloromethylation Brominated intermediate, paraformaldehyde, HCl, ZnCl2, solvent (e.g., acetonitrile), 0–50°C Introduction of chloromethyl group at 2-position Moderate to high yield (70–85%)
3. Purification Recrystallization or chromatography Isolation of pure 4-Bromo-2-(chloromethyl)-6-methoxyphenol Purity >95% by HPLC

Detailed Reaction Example

A typical procedure involves dissolving 4-bromo-6-methoxyphenol in dichloromethane under nitrogen atmosphere, cooling the mixture to 0°C, and adding paraformaldehyde followed by hydrochloric acid and zinc chloride as catalyst. The reaction mixture is stirred for several hours at controlled temperature to allow chloromethylation at the ortho position relative to the phenol group. After completion, the reaction is quenched with water, extracted with organic solvents, and purified by recrystallization.

Analytical Data and Reaction Monitoring

  • HPLC Analysis: Final product purity typically exceeds 95%.
  • NMR Spectroscopy: Confirms substitution pattern, showing characteristic signals for bromine-substituted aromatic protons, chloromethyl methylene protons, and methoxy methyl protons.
  • Mass Spectrometry: Confirms molecular weight consistent with C8H8BrClO2.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Bromination agent Br2 or NBS NBS preferred for milder conditions
Bromination solvent Dichloromethane, Acetic acid DCM preferred for better selectivity
Bromination temperature 0–25°C Lower temp improves selectivity
Chloromethylation agent Paraformaldehyde + HCl Alternative: chloromethyl methyl ether
Chloromethylation catalyst ZnCl2, AlCl3 Lewis acids to activate electrophile
Chloromethylation solvent Acetonitrile, DCM Polar aprotic solvents preferred
Chloromethylation temp 0–50°C Controlled to avoid side reactions
Purification method Recrystallization, chromatography Ensures >95% purity

Research Notes and Considerations

  • The regioselectivity of bromination is influenced by the directing effects of the methoxy and hydroxy groups.
  • Chloromethylation must be carefully controlled to avoid poly-substitution or over-chloromethylation.
  • Use of Lewis acids is critical to promote electrophilic aromatic substitution efficiently.
  • Reaction scale-up requires careful temperature and reagent addition control to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The phenolic group can be oxidized to form quinones, while reduction reactions can modify the bromine and chlorine substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Various substituted phenols and ethers.

    Oxidation Products: Quinones and related compounds.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-6-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

The following analysis compares 4-Bromo-2-(chloromethyl)-6-methoxyphenol with structurally related halogenated phenolic derivatives, focusing on molecular features, synthesis, properties, and applications.

Structural Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-Bromo-2-(chloromethyl)-6-methoxyphenol Br (4), CH₂Cl (2), OCH₃ (6) C₈H₇BrClO₂ 249.5 (calculated) Reactive chloromethyl group; polar OCH₃
4-Bromo-2-chloro-6-methylphenol Br (4), Cl (2), CH₃ (6) C₇H₆BrClO 221.48 Less reactive Cl and CH₃ groups
2-Bromo-4-chloro-6-methylphenol Br (2), Cl (4), CH₃ (6) C₇H₆BrClO 221.48 Positional isomer; altered electronic effects
4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol Br (4), NHCH₂-C₆H₃(F)(CH₃) (2), OCH₃ (6) C₁₅H₁₅BrFNO₂ 340.19 Amino-methyl linker; fluorinated aromatic
2,2′-Methylenebis(6-bromo-4-chlorophenol) Br (6), Cl (4), CH₂ bridge (2,2′) C₁₃H₈Br₂Cl₂O₂ 426.92 Bisphenol structure; antimicrobial activity

Key Observations :

  • Reactivity : The chloromethyl group in the target compound distinguishes it from analogs with chloro or methyl groups (e.g., ), enabling alkylation or cross-coupling reactions.
  • Bioactivity: Bisphenol derivatives like 2,2′-Methylenebis(6-bromo-4-chlorophenol) exhibit antimicrobial properties due to halogen density and bisphenol structure , whereas the target compound’s bioactivity remains underexplored.
  • Electronic Effects : Methoxy groups in the target compound and enhance electron-donating effects, influencing solubility and interaction with biological targets.
Physicochemical Properties
Property 4-Bromo-2-(chloromethyl)-6-methoxyphenol 4-Bromo-2-chloro-6-methylphenol 2-Bromo-4-chloro-6-methylphenol
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Solubility Likely polar organic solvents Soluble in DMSO, methanol Similar to
Stability Sensitive to hydrolysis Stable under standard conditions Stable under standard conditions

Notes:

  • The target compound’s chloromethyl group may reduce thermal stability compared to and .
  • Limited solubility data for these compounds suggests reliance on computational predictions or extrapolation from analogs.

Q & A

Q. Basic Research Focus

  • NMR : ¹H and ¹³C NMR confirm substituent positions and purity. For instance, the methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm, while the chloromethyl (-CH₂Cl) proton signals split into doublets (δ 4.5–5.0 ppm) due to coupling with adjacent groups .
  • FTIR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) validate functional groups.
  • X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, essential for confirming stereochemistry .

How can density functional theory (DFT) be applied to study the electronic properties of 4-Bromo-2-(chloromethyl)-6-methoxyphenol?

Advanced Research Focus
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict molecular orbitals, electrostatic potentials, and reaction pathways. For example, electron-withdrawing effects of bromine and chlorine substituents lower the HOMO-LUMO gap (~4.5 eV), enhancing electrophilic reactivity . Comparative studies with experimental UV-Vis spectra (λmax ~270 nm) validate computational models .

What mechanistic insights explain the reactivity of 4-Bromo-2-(chloromethyl)-6-methoxyphenol in nucleophilic substitution reactions?

Advanced Research Focus
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its steric accessibility. Bromine at the para position stabilizes the transition state via inductive effects, increasing reaction rates. Kinetic studies (e.g., monitoring via HPLC) show pseudo-first-order kinetics with rate constants (k) ~10⁻³ s⁻¹ in polar aprotic solvents . Competing elimination pathways (E2) may occur at elevated temperatures (>60°C), necessitating controlled conditions.

How can the antioxidant potential of 4-Bromo-2-(chloromethyl)-6-methoxyphenol be evaluated methodologically?

Q. Advanced Research Focus

  • DPPH Assay : Measures radical scavenging activity (IC₅₀ values). For analogs, IC₅₀ ranges from 20–50 µM, comparable to BHT .
  • FRAP Assay : Quantifies reducing power via Fe³+ to Fe²+ conversion.
    Mechanistic studies (e.g., ESR spectroscopy) identify reactive oxygen species (ROS) quenching pathways, influenced by electron-donating methoxy groups.

What crystallographic data are critical for resolving structural ambiguities in this compound?

Advanced Research Focus
Single-crystal XRD reveals bond lengths (e.g., C-Br: ~1.90 Å, C-Cl: ~1.79 Å) and dihedral angles between aromatic rings and substituents. For example, the chloromethyl group may adopt a gauche conformation (torsion angle ~60°) to minimize steric clash with the methoxy group . Discrepancies between computational and experimental geometries (e.g., ±0.05 Å deviations) highlight the need for hybrid QM/MM refinements.

How does thermal analysis inform the stability profile of 4-Bromo-2-(chloromethyl)-6-methoxyphenol?

Q. Basic Research Focus

  • TGA/DSC : Thermal decomposition begins at ~210°C, with a mass loss peak at 250°C corresponding to C-Cl bond cleavage .
  • Isothermal Stability Studies : Storage at 4°C under inert atmosphere (N₂) prevents degradation (>95% purity over 6 months).

How do structural modifications (e.g., halogen substitution) alter the bioactivity of this compound compared to analogs?

Advanced Research Focus
Comparative studies with analogs (e.g., 4-Bromo-2-chloro-6-ethylphenol) show that bromine enhances lipophilicity (logP ~2.8 vs. ~2.5 for chloro analogs), improving membrane permeability in cellular assays . Substituent electronegativity (Br > Cl) correlates with increased antibacterial efficacy (MIC ~10 µg/mL against S. aureus). QSAR models quantify these effects using Hammett constants (σ⁺) .

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